molecular formula C24H24N2O3 B2450843 (8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone CAS No. 866844-07-7

(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone

Cat. No. B2450843
CAS RN: 866844-07-7
M. Wt: 388.467
InChI Key: NNRGVMHWZBBXKN-UHFFFAOYSA-N
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Description

(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone, also known as ADQPTM, is a synthetic compound with potential applications in scientific research.

Scientific Research Applications

Antitumor Activity

(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone: has been investigated for its antitumor properties. Researchers synthesized copper(II) complexes of this compound and found that they exhibited enhanced cytotoxicity against various human tumor cell lines, including BEL-7404, SK-OV-3, A549, A375, MGC-803, and NCI-H460. These complexes demonstrated IC₅₀ values ranging from 0.31 to 30.76 μM. Interestingly, they showed lower cytotoxicity to normal liver cells (HL-7702) than to cancer cells .

Apoptosis Induction

Complex 1, one of the copper(II) complexes, induced apoptotic cell death in BEL-7404 cells. This process involved mitochondria, and caspase-3 activation assays suggested that complex 1 efficiently activated caspase-3, a key player in apoptosis .

DNA Interaction

The binding mode of complex 1 with DNA was investigated using various techniques. Results indicated that intercalation might be the most likely binding mode. Studies included UV-vis spectroscopy, DNA-melting experiments, competitive binding assays, circular dichroism (CD), viscosity measurements, and agarose gel electrophoresis. Understanding its interaction with DNA is crucial for potential therapeutic applications .

Anti-Seizure Properties

While not directly related to antitumor activity, it’s worth noting that structurally similar compounds have been explored for their anti-seizure effects. Researchers have designed and evaluated [1,3]dioxolo-chromeno[2,3-b]pyridines as potential anti-seizure agents. Although not the exact compound, this highlights the broader interest in related structures for neurological applications .

Cytotoxicity in Breast Cancer Cells

In a related context, novel homoisoflavonoids containing the [1,3]dioxolo[4,5-g]chromen-8-one motif were synthesized. These compounds were evaluated for cytotoxic activity against three breast cancer cell lines. While not directly the same compound, this research underscores the potential of similar structures in cancer therapy .

properties

IUPAC Name

[8-(azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-16-6-8-17(9-7-16)24(27)19-14-25-20-13-22-21(28-15-29-22)12-18(20)23(19)26-10-4-2-3-5-11-26/h6-9,12-14H,2-5,10-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRGVMHWZBBXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone

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